
1-(benzenesulfonyl)-N-methylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(benzenesulfonyl)-N-methylpiperidine-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as Boc-Pip, and it belongs to the class of compounds known as piperidines. This compound has been shown to have a range of biochemical and physiological effects, and it is therefore of interest to researchers in various fields.
作用機序
The mechanism of action of Boc-Pip is not fully understood, but it is believed to act as a nucleophile in chemical reactions. The sulfonyl group in Boc-Pip is electron-withdrawing, which makes the nitrogen atom in the piperidine ring more nucleophilic. This increased nucleophilicity allows Boc-Pip to react with a variety of electrophiles, including carboxylic acids, aldehydes, and ketones.
Biochemical and Physiological Effects:
Boc-Pip has been shown to have a range of biochemical and physiological effects. One of the key effects of Boc-Pip is its ability to inhibit the activity of enzymes that are involved in the breakdown of peptides. This inhibition can lead to an increase in the half-life of peptides in the body, which can enhance their biological activity. Boc-Pip has also been shown to have anti-inflammatory and analgesic effects, which make it of interest to researchers studying pain management and inflammation.
実験室実験の利点と制限
One of the key advantages of using Boc-Pip in lab experiments is its versatility. Boc-Pip can be used in a wide range of chemical reactions, which makes it a valuable tool for researchers in various fields. Additionally, Boc-Pip is relatively easy to synthesize, which makes it readily available to researchers. However, one of the limitations of Boc-Pip is its potential toxicity. Like many chemical compounds, Boc-Pip can be toxic if not handled properly, which requires researchers to take appropriate safety precautions.
将来の方向性
There are a number of potential future directions for research involving Boc-Pip. One area of interest is the development of new peptide-based drugs using Boc-Pip as a protecting group. Researchers are also exploring the use of Boc-Pip in the synthesis of other bioactive compounds, such as natural products and small molecules. Additionally, there is potential for Boc-Pip to be used in the development of new materials, such as polymers and nanomaterials. Overall, the versatility and potential applications of Boc-Pip make it an exciting area of research for scientists in various fields.
合成法
The synthesis of Boc-Pip involves a multi-step process that has been well-established in the literature. The first step involves the reaction of N-methylpiperidine with benzenesulfonyl chloride, which results in the formation of N-methylpiperidine-3-sulfonyl chloride. This intermediate is then reacted with Boc-anhydride to give the final product, Boc-Pip.
科学的研究の応用
Boc-Pip has been used in a variety of scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. One of the key applications of Boc-Pip is in the synthesis of peptide-based drugs. Peptides are short chains of amino acids that have a wide range of biological activities, and they are therefore of great interest to researchers in the pharmaceutical industry. Boc-Pip is often used as a protecting group for the amine group of the terminal amino acid in a peptide sequence, which allows for selective activation of the amine group during peptide synthesis.
特性
IUPAC Name |
1-(benzenesulfonyl)-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14-13(16)11-6-5-9-15(10-11)19(17,18)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQJZCNBOGMBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone](/img/structure/B7528548.png)
![2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7528557.png)
![3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide](/img/structure/B7528564.png)
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)
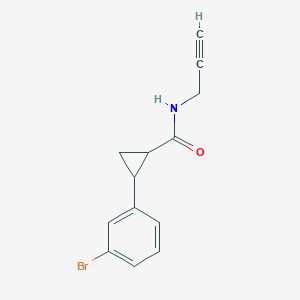
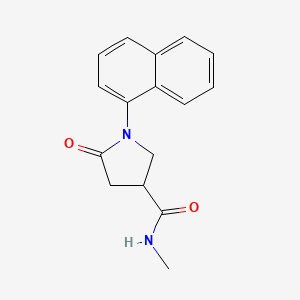
![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
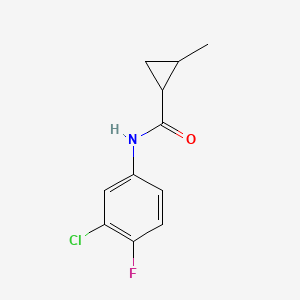
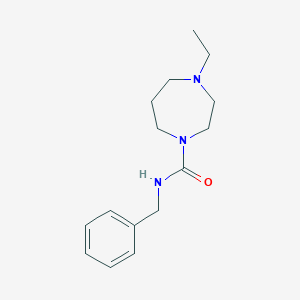
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)
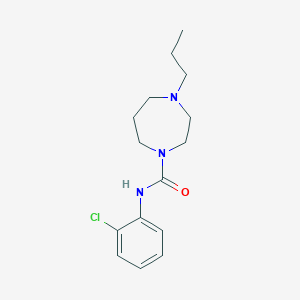
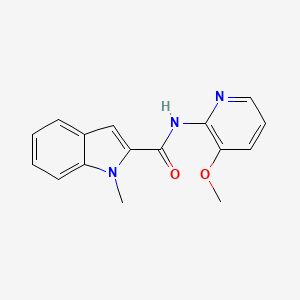
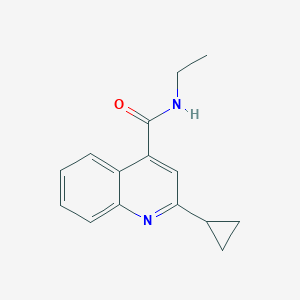
![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)